

Chemical and physical properties of L-2-Aminooxy-3-phenylpropanoic acid.

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Compound of Interest

Compound Name: *L-2-Aminooxy-3-phenylpropanoic acid*

Cat. No.: *B1254983*

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L-2-Aminooxy-3-phenylpropanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-2-Aminooxy-3-phenylpropanoic acid, also known as L-AOPP, is a synthetic amino acid analogue that has garnered significant interest in plant biology and biochemistry. Its primary and most well-characterized function is as a potent and specific inhibitor of the enzyme L-phenylalanine ammonia-lyase (PAL). This enzyme plays a crucial role in the phenylpropanoid pathway, a major route for the biosynthesis of a wide array of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins. By inhibiting PAL, **L-2-Aminooxy-3-phenylpropanoic acid** serves as an invaluable tool for studying the metabolic flux through this pathway and its physiological consequences. This technical guide provides a comprehensive overview of the chemical and physical properties of **L-2-Aminooxy-3-phenylpropanoic acid**, its mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

L-2-Aminooxy-3-phenylpropanoic acid is a white to off-white solid.^[1] While specific experimental values for some physical properties like melting and boiling points are not readily

available in the literature, data for the closely related compound L-phenylalanine is provided for reference.

Table 1: General and Physicochemical Properties

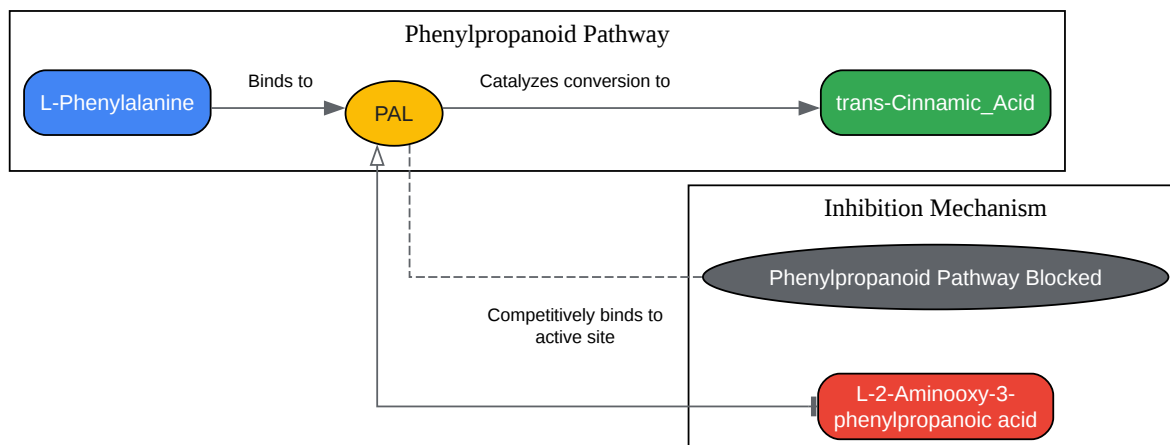
Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₃	[1][2]
Molecular Weight	181.19 g/mol	[1][2]
Appearance	White to off-white solid	[1]
IUPAC Name	(2S)-2-(aminooxy)-3-phenylpropanoic acid	[2]
CAS Number	42990-62-5	[1]
Canonical SMILES	C1=CC=C(C=C1)C--INVALID-LINK--ON	[2]
InChI Key	BRKLOAHUJZWUQQ-QMMMGPBSA-N	[2]
Computed XLogP3	-1.4	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	4	[2]

Table 2: Solubility and Storage

Parameter	Information	Source
Solubility	Soluble in DMSO. Solubility protocols for aqueous solutions often involve co-solvents like PEG300 and Tween-80. For example, a clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.	[3]
Storage (Powder)	3 years at -20°C, 2 years at 4°C	[1]
Storage (In Solvent)	6 months at -80°C, 1 month at -20°C	[1]

Mechanism of Action: Inhibition of Phenylalanine Ammonia-Lyase (PAL)

L-2-Aminooxy-3-phenylpropanoic acid acts as a competitive inhibitor of L-phenylalanine ammonia-lyase (PAL). PAL is the first and rate-limiting enzyme in the phenylpropanoid pathway, catalyzing the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid. As an analogue of L-phenylalanine, **L-2-Aminooxy-3-phenylpropanoic acid** binds to the active site of PAL, preventing the natural substrate from binding and thereby blocking the entire downstream pathway. This inhibition has been shown to be time-dependent and reversible.



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Mechanism of PAL inhibition by **L-2-Aminoxy-3-phenylpropanoic acid**.

Experimental Protocols

While a specific, detailed synthesis protocol for **L-2-Aminoxy-3-phenylpropanoic acid** is not readily available in public literature, a general experimental protocol for assaying Phenylalanine Ammonia-Lyase (PAL) activity, which is essential for studying its inhibition, is outlined below. This protocol is based on spectrophotometric measurement of the product, trans-cinnamic acid.

Protocol: Phenylalanine Ammonia-Lyase (PAL) Activity Assay

This protocol is adapted from publicly available assay kits and literature.^{[1][3][4][5]}

1. Materials and Reagents:

- Plant tissue sample
- Extraction Buffer (e.g., Tris-HCl buffer, pH 8.8, containing polyvinylpyrrolidone and β -mercaptoethanol)
- L-Phenylalanine (substrate) solution (e.g., 50 mM in assay buffer)

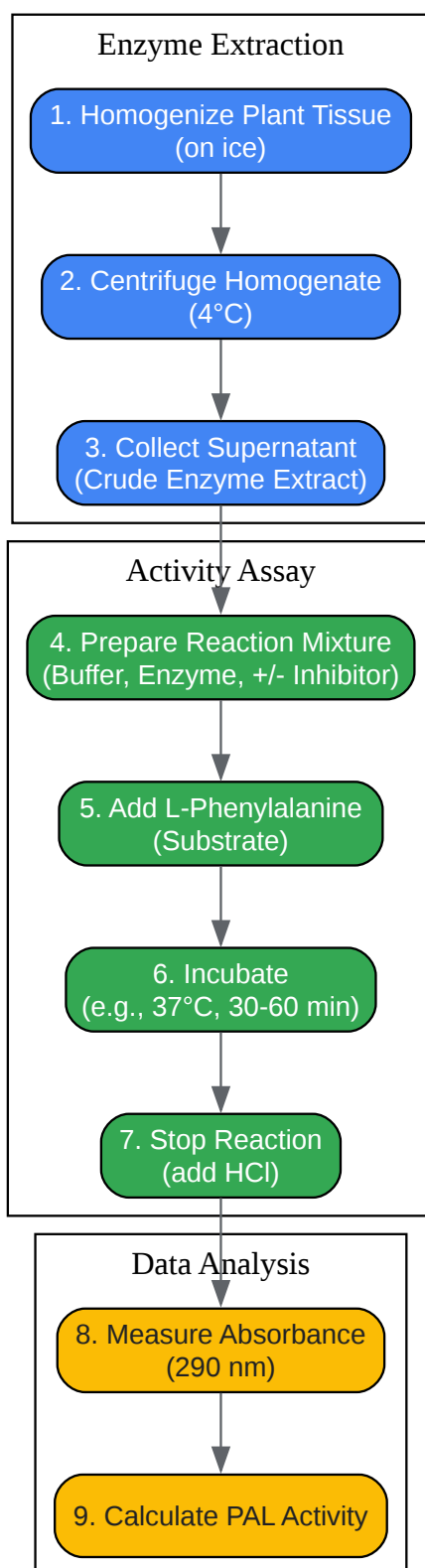
- **L-2-Aminoxy-3-phenylpropanoic acid** (inhibitor) solution of various concentrations
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.8)
- 4 M HCl (for stopping the reaction)
- Spectrophotometer capable of measuring absorbance at 290 nm
- Refrigerated centrifuge
- Homogenizer

2. Enzyme Extraction: a. Weigh a known amount of fresh plant tissue (e.g., 0.1 g). b. Homogenize the tissue on ice with a pre-chilled mortar and pestle or a mechanical homogenizer in a suitable volume of cold extraction buffer (e.g., 1 mL). c. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 15-20 minutes at 4°C. d. Carefully collect the supernatant, which contains the crude enzyme extract. Keep the extract on ice.

3. PAL Activity Assay: a. Prepare reaction mixtures in microcentrifuge tubes or a 96-well UV-transparent plate. A typical reaction mixture (e.g., 1 mL total volume) contains:

- Assay Buffer
- Enzyme extract (supernatant)
- L-Phenylalanine solution b. For inhibitor studies, add varying concentrations of **L-2-Aminoxy-3-phenylpropanoic acid** to the reaction mixtures and pre-incubate with the enzyme extract for a defined period before adding the substrate. c. Prepare a blank for each sample containing all components except the L-phenylalanine, which is replaced with assay buffer. d. Initiate the reaction by adding the L-phenylalanine solution. e. Incubate the reaction mixture at a constant temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes). f. Stop the reaction by adding a small volume of 4 M HCl (e.g., 50 µL). g. Measure the absorbance of the reaction mixture at 290 nm against the blank. The absorbance is due to the formation of trans-cinnamic acid.

4. Calculation of PAL Activity: a. Calculate the concentration of trans-cinnamic acid formed using its molar extinction coefficient at 290 nm. b. Express PAL activity in appropriate units, such as U/mg of protein or U/g of fresh weight (1 U = 1 µmol of product formed per minute).

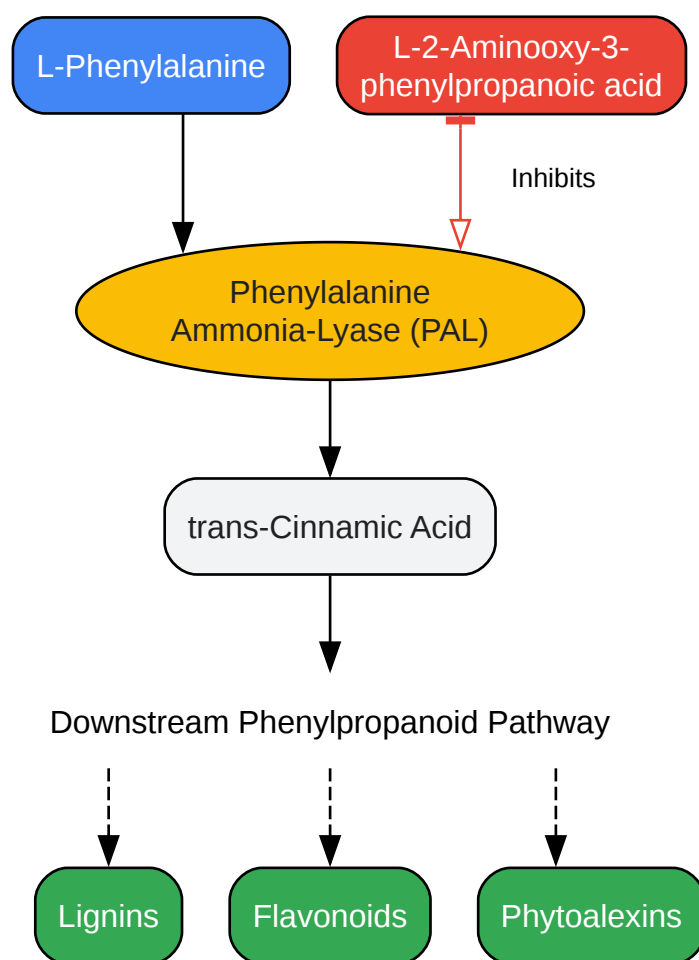


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General workflow for a Phenylalanine Ammonia-Lyase (PAL) activity assay.

Signaling Pathway and Logical Relationships

The inhibition of PAL by **L-2-Aminooxy-3-phenylpropanoic acid** has a cascading effect on plant metabolism. By blocking the entry of L-phenylalanine into the phenylpropanoid pathway, the synthesis of numerous downstream products is reduced. This includes lignins, which are essential for structural support and defense, as well as flavonoids and isoflavonoids, which have roles in pigmentation, UV protection, and signaling. A logical diagram illustrating these relationships is presented below.



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Logical relationship of L-AOPP in the phenylpropanoid pathway.

Conclusion

L-2-Aminooxy-3-phenylpropanoic acid is a powerful research tool for dissecting the complexities of the phenylpropanoid pathway in plants. Its specific and potent inhibition of PAL

allows for targeted studies on the roles of various secondary metabolites in plant growth, development, and defense. This technical guide provides a foundational understanding of its chemical and physical properties, mechanism of action, and practical experimental considerations for its use in the laboratory. Further research to fully characterize all of its physicochemical properties and to develop detailed synthesis protocols would be beneficial for the scientific community.

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